molecular formula C14H24N2O3 B2590738 Ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate CAS No. 676334-70-6

Ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate

Cat. No. B2590738
CAS RN: 676334-70-6
M. Wt: 268.357
InChI Key: CIAHBFFQTNPHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate, also known as CPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPP is a small molecule that is capable of crossing the blood-brain barrier, making it a valuable tool for studying the central nervous system.

Scientific Research Applications

Pharmacology

In pharmacology, Ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate is explored for its potential as a building block in drug design. Its structure is amenable to modifications that can lead to the synthesis of novel compounds with possible therapeutic effects .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions to form new bonds or functional groups, aiding in the creation of complex organic molecules .

Medicinal Chemistry

Within medicinal chemistry, Ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate is utilized for the synthesis of compounds that may interact with biological targets. It’s particularly valuable in the early stages of drug discovery when diverse chemical libraries are synthesized for high-throughput screening .

Drug Design

The compound’s role in drug design is significant due to its structural features, which can be intricately altered to affect the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates. It’s a key component in the design of molecules that can have improved efficacy, reduced toxicity, and better patient compliance .

Biochemistry

In biochemistry, researchers may use Ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate to study enzyme-substrate interactions. Its incorporation into substrates or inhibitors can help elucidate the mechanisms of enzymatic reactions and their regulation .

properties

IUPAC Name

ethyl 4-(cyclohexanecarbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-2-19-14(18)16-10-8-15(9-11-16)13(17)12-6-4-3-5-7-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAHBFFQTNPHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate

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